molecular formula C15H21ClN4O3 B2988618 Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate CAS No. 2377031-40-6

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B2988618
CAS No.: 2377031-40-6
M. Wt: 340.81
InChI Key: BUDGIUXDSXCHAB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate (CAS RN: 2377031-40-6) is a high-quality chemical intermediate designed for research and development purposes exclusively. This compound features a piperidine core protected by a tert-butoxycarbonyl (Boc) group, a crucial functionality for modern multi-step synthetic sequences. The molecule also contains a chloropyridazine moiety, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. With a molecular formula of C15H21ClN4O3 and a molecular weight of 340.81 g/mol, this building block is primarily valued in medicinal chemistry for the construction of more complex bioactive molecules. Its structure suggests potential as a precursor in the synthesis of kinase inhibitors or other pharmacologically active compounds where the piperidine and pyridazine motifs are prevalent. The reactive chloro and carbonyl groups allow researchers to efficiently explore novel structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption. Researchers can request the specific Certificate of Analysis for detailed quality control information.

Properties

IUPAC Name

tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-8-6-10(7-9-20)17-13(21)11-4-5-12(16)19-18-11/h4-5,10H,6-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDGIUXDSXCHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl ester group , a piperidine ring , and a chloropyridazine moiety . Its structure is pivotal for its interaction with biological targets, which can lead to various pharmacological effects.

Property Details
IUPAC NameThis compound
Molecular FormulaC14H19ClN4O3
Molecular Weight318.78 g/mol
CAS Number2377034-40-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : Initial steps often involve the creation of the piperidine framework.
  • Introduction of the Chloropyridazine Group : This is achieved through nucleophilic substitution reactions.
  • Esterification : The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antiviral Activity

This compound has shown promising results in antiviral assays. For instance, compounds with similar structures have been evaluated for their efficacy against various viruses, including HIV and HCV. In vitro studies suggest that derivatives can inhibit viral replication effectively at micromolar concentrations, demonstrating a potential EC50 value in the range of 5–28 μM for related compounds .

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor. For example, studies have indicated that similar piperidine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment . The mechanism likely involves binding to the enzyme's active site, thereby modulating its activity.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biological macromolecules. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By binding to enzymes, the compound may prevent substrate access or alter enzyme conformation.
  • Modulation of Signal Transduction Pathways : The compound may influence cellular signaling pathways, impacting metabolic regulation and gene expression.

Study on Antiviral Efficacy

A recent study evaluated a series of chloropyridazine derivatives for their antiviral properties against respiratory syncytial virus (RSV). One derivative exhibited an EC50 value significantly lower than ribavirin, indicating enhanced potency . Such findings underscore the potential utility of compounds like this compound in developing new antiviral therapies.

Enzyme Interaction Studies

Further research has focused on the interaction between this compound and DHODH. The inhibition profile showed that specific modifications to the piperidine structure could enhance binding affinity and selectivity for DHODH, suggesting pathways for optimizing therapeutic agents against malaria .

Scientific Research Applications

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate is a chemical compound with potential applications in various scientific research fields. Its structure includes a tert-butyl ester group, a piperidine ring, and a chloropyridazine moiety, which contribute to its chemical properties and reactivity.

Scientific Research Applications

This compound is investigated for its use in chemistry, biology, medicine, and industry.

Chemistry

  • Synthesis of Complex Molecules this compound is used as an intermediate in synthesizing complex molecules, allowing exploration of new reaction pathways and novel compound development.
  • Ligand Design This compound can be utilized in creating ligands for metal complexes, which can then be applied in catalysis or material science .

Biology

  • Enzyme Interactions and Protein Binding this compound can study enzyme interactions and protein binding because it can form stable complexes with biological macromolecules.
  • GPCR Allosteric Modulators It is involved in developing allosteric modulators of G protein-coupled receptors (GPCRs) for treating central nervous system (CNS) disorders .

Medicine

  • Pharmacophore in Drug Design The compound is investigated as a potential pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
  • Treatment of Thromboembolic Disorders It can be used to develop novel nonpeptide compounds that bind to integrin receptors, altering cell-matrix and cell-cell adhesion processes. Therefore, it may treat inflammation, bone degradation, tumors, metastases, thrombosis, and cell aggregation-related conditions .
  • Fibrinogen Receptor Antagonists The compound inhibits the binding of fibrinogen to platelet glycoprotein IIb/IIIa complex and inhibits the aggregation of platelets. It can be used in treating cardiovascular disease, thrombosis, or harmful platelet aggregation .

Industry

  • Specialty Chemicals and Materials this compound can be used to produce specialty chemicals and materials with specific properties.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
  • Reduction Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
  • Substitution The chloropyridazine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a class of Boc-protected piperidine derivatives with heterocyclic substituents. Below is a comparison with structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Key Differences Reference
Target Compound C₁₅H₂₁ClN₄O₃ 340.80 6-Chloropyridazine-3-carbonylamino Chlorine at pyridazine ring
tert-Butyl 4-{(6-chloropyridazin-3-yl)methylamino}piperidine-1-carboxylate C₁₆H₂₅ClN₄O₂ 340.86 Methylamino linker, chloropyridazinylmethyl Increased alkyl chain length
tert-Butyl 4-(5-(6-chloropyrazine-2-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate C₂₃H₂₇ClN₆O₄ 486.95 Chloropyrazine, methoxy-indazole Larger aromatic system (indazole)
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate C₁₄H₁₉ClN₄O₂ 310.78 Chloropyrazine directly attached Simpler structure, no amide linkage
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₁N₃O₃ 255.31 Acetylated piperidine No heteroaromatic substituent

Key Observations :

  • Chlorine Position : The target compound’s chlorine resides on a pyridazine ring, whereas analogues like the chloropyrazine derivative (C₁₄H₁₉ClN₄O₂) place chlorine on pyrazine .
  • Linker Flexibility: The methylamino linker in C₁₆H₂₅ClN₄O₂ may enhance conformational flexibility compared to the rigid amide bond in the target compound.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or LC-MS.
  • Optimize stoichiometry to avoid over-acylation or side reactions.

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Characterization involves multi-technique validation:

NMR Spectroscopy :

  • ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm), piperidine protons (δ 1.5–3.5 ppm), and pyridazine aromatic protons (δ 7.5–8.5 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (Boc: ~155 ppm; amide: ~165 ppm) and quaternary carbons (tert-butyl: ~28 ppm) .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₂ClN₅O₃: 368.1485) .

HPLC Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity .

Q. Validation Table :

TechniqueExpected SignalPurpose
¹H NMRδ 1.4 (s, 9H)tert-butyl confirmation
HRMSm/z 368.1485Molecular ion verification

Advanced: How can reaction conditions be optimized to improve yield in the acylation step?

Methodological Answer :
Optimization involves systematic variation of parameters:

Solvent Screening : Test polar aprotic solvents (DMF, DCM, THF) to balance reactivity and solubility. DMF often enhances coupling efficiency but may require rigorous drying .

Catalyst Selection : Compare coupling agents (e.g., EDCI/HOBt vs. DCC/DMAP). EDCI/HOBt reduces racemization in chiral intermediates .

Temperature Control : Perform reactions at 0°C (to minimize side reactions) or room temperature (for slower kinetics).

Stoichiometry : Use 1.2 equivalents of acyl chloride relative to the amine to ensure complete conversion .

Case Study :
In a similar piperidine acylation (), yields increased from 60% to 85% by switching from DCM to DMF and adding 4-DMAP as a catalyst .

Advanced: How should researchers address discrepancies in reported solubility data for this compound?

Methodological Answer :
Discrepancies arise from solvent polarity, temperature, and analytical methods. To resolve:

Standardize Protocols :

  • Use saturated solutions in specified solvents (e.g., DMSO, EtOAc) at 25°C.
  • Centrifuge to remove undissolved particles and quantify via UV-Vis (λmax ~260 nm for pyridazine) .

Cross-Validation : Compare results from NMR dilution experiments and HPLC area normalization .

Computational Modeling : Predict solubility parameters using software like COSMO-RS or Hansen Solubility Parameters .

Example :
A study on tert-butyl piperidine derivatives found DMSO solubility varied by 20% due to trace moisture; rigorous drying improved reproducibility .

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

PPE Requirements :

  • Respiratory protection (N95 mask), nitrile gloves, and safety goggles to prevent inhalation/contact .

Ventilation : Use fume hoods for weighing and reactions due to potential dust/volatile byproducts .

Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .

Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Stability Note :
The compound is stable under inert conditions but degrades in acidic/basic environments (e.g., TFA/water mixtures) .

Advanced: How can computational modeling predict the biological activity of this compound?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., enzymes with pyridazine-binding pockets). The chloropyridazine group may act as a hydrogen bond acceptor .

ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and BBB permeability (likely low due to tert-butyl group) .

MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) with GROMACS .

Case Study :
A urea-linked piperidine analog () showed improved target residence time in soluble epoxide hydrolase (sEH) inhibition studies, suggesting similar strategies for this compound .

Advanced: What analytical techniques resolve chiral impurities in the synthesis?

Q. Methodological Answer :

Chiral HPLC : Use a Chiralpak AD-H column (hexane/IPA mobile phase) to separate enantiomers .

Polarimetry : Measure specific rotation (e.g., [α]D²⁵ = +15° for the R-configuration) .

X-ray Crystallography : Confirm absolute configuration via single-crystal diffraction (e.g., CCDC deposition) .

Example :
For tert-butyl piperidine-1-carboxylate derivatives, chiral resolution achieved 99% ee using preparative SFC (supercritical fluid chromatography) .

Advanced: How to troubleshoot low yields in the final amide coupling step?

Q. Methodological Answer :

Diagnostic Steps :

  • Check amine nucleophilicity (Boc deprotection may be required; use TFA/DCM).
  • Verify acyl chloride purity via IR (C=O stretch ~1800 cm⁻¹) .

Mitigation Strategies :

  • Add molecular sieves to scavenge moisture.
  • Use Schlenk techniques for anhydrous conditions .

Alternative Reagents : Switch to HATU or PyBOP for sterically hindered amines .

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